Cas no 27330-35-4 (Ethyl 3-amino-5-chloropicolinate)
Ethyl 3-amino-5-chloropicolinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-amino-5-chloropicolinate
- 2-Pyridinecarboxylicacid, 3-amino-5-chloro-, ethyl ester
- Ethyl 3-ami-5-chloropicolinate
- ethyl 3-amino-5-chloropyridine-2-carboxylate
- 3-amino-5-chloro-pyridine-2-carboxylic acid ethyl ester
- AC1L6CC1
- AC1Q64N4
- ANW-71206
- BH823
- CTK4F9498
- Ethyl-3-amino-5-chlorpicolinat
- SureCN8692342
- NSC 151928
- AK104565
- NSC151928
- KYZPCGKVPOZMIB-UHFFFAOYSA-N
- NE63311
- FCH1400426
- AX8238773
- NSC-151928
- DS-4244
- MFCD10566235
- SCHEMBL8692342
- A850862
- CS-0151828
- Ethyl3-amino-5-chloropicolinate
- F14069
- AKOS015996067
- 27330-35-4
- DTXSID20302573
- FT-0687465
- SB36328
- SY105411
- DB-342955
-
- MDL: MFCD10566235
- Inchi: 1S/C8H9ClN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3
- InChI Key: KYZPCGKVPOZMIB-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=O)OCC)C(=C1)N
Computed Properties
- Exact Mass: 200.03537
- Monoisotopic Mass: 200.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2
- XLogP3: 1.9
Experimental Properties
- Density: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 345.9°C at 760 mmHg
- Flash Point: 163°C
- Refractive Index: 1.573
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
- PSA: 65.21
Ethyl 3-amino-5-chloropicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207993-1g |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 95% | 1g |
$667.08 | 2023-09-02 | |
| Chemenu | CM124752-1g |
ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 95% | 1g |
$572 | 2021-08-05 | |
| TRC | E899943-10mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E899943-50mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E899943-100mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 100mg |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF130-200mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 95+% | 200mg |
619.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF130-50mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 95+% | 50mg |
248.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF130-250mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 95+% | 250mg |
2377CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF130-100mg |
Ethyl 3-amino-5-chloropicolinate |
27330-35-4 | 95+% | 100mg |
990CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0807-1g |
3-Amino-5-chloro-pyridine-2-carboxylic acid ethyl ester |
27330-35-4 | 95% | 1g |
1908.1CNY | 2021-05-08 |
Ethyl 3-amino-5-chloropicolinate Suppliers
Ethyl 3-amino-5-chloropicolinate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Ethyl 3-amino-5-chloropicolinate
Comprehensive Overview of Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4): Properties, Applications, and Industry Insights
Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4) is a specialized organic compound widely recognized for its role in pharmaceutical and agrochemical synthesis. This picolinate derivative features a unique molecular structure combining an ethyl ester group, an amino substituent, and a chlorine atom, making it a versatile intermediate in modern chemical research. With increasing interest in heterocyclic compounds and fine chemicals, this substance has gained attention across multiple scientific disciplines.
The compound's significance stems from its dual functionality as both a building block and a precursor molecule. Researchers value its 3-amino-5-chloro substitution pattern, which enables selective reactions in complex synthetic pathways. Recent publications in Journal of Medicinal Chemistry highlight its utility in developing novel bioactive molecules, particularly those targeting specific enzymatic pathways. The ethyl ester moiety enhances solubility while maintaining reactivity, a critical balance for many industrial applications.
From an analytical perspective, Ethyl 3-amino-5-chloropicolinate demonstrates excellent stability under standard storage conditions, with melting points typically ranging between 98-102°C. Advanced characterization techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples. These quality parameters make it particularly valuable for GMP-compliant synthesis where batch-to-batch consistency is paramount.
Environmental considerations have shaped recent developments surrounding this compound. As industries move toward green chemistry principles, manufacturers have optimized production methods to reduce waste generation. The compound's moderate biodegradability and low bioaccumulation potential position it favorably compared to traditional halogenated intermediates. Regulatory databases such as REACH and EPA's Chemical Data Reporting list it as compliant with current environmental standards.
In pharmaceutical applications, CAS 27330-35-4 serves as a key intermediate for small molecule drug development. Its structural features appear in several kinase inhibitor scaffolds currently under clinical investigation. The 5-chloropicolinate core contributes to enhanced binding affinity in target proteins, while the 3-amino group allows for further functionalization. Patent analyses reveal growing utilization in anticancer agent research, particularly for compounds addressing tumor microenvironment modulation.
The agrochemical sector employs Ethyl 3-amino-5-chloropicolinate in developing next-generation crop protection agents. Its structural motifs appear in several systemic fungicides with improved plant mobility characteristics. Formulation scientists appreciate the compound's compatibility with various delivery systems, including emulsifiable concentrates and water-dispersible granules. Field trials demonstrate that derivatives maintain efficacy at lower application rates, aligning with precision agriculture trends.
Supply chain dynamics for this specialty chemical reflect broader market trends. While traditional production remains concentrated in European chemical hubs, emerging manufacturers in Asia-Pacific regions have increased capacity to meet global demand. Quality certifications like ISO 9001 and ISO 14001 have become standard among reputable suppliers, ensuring compliance with international quality management systems. Current pricing models factor in raw material volatility, particularly for chlorinated precursors in the synthesis pathway.
Analytical method development represents another active research area. Recent advancements in UPLC techniques allow for faster purity assessment, while GC-MS methods enable trace impurity profiling. These improvements support the compound's use in high-value applications where even minor contaminants could impact downstream processes. Standardized QC protocols now include residual solvent screening and heavy metal testing as part of comprehensive quality assurance.
Looking forward, innovation in catalytic processes may further enhance the sustainability profile of Ethyl 3-amino-5-chloropicolinate production. Academic collaborations explore flow chemistry approaches to improve yield and reduce energy consumption. Such developments align with the chemical industry's commitment to sustainable development goals, particularly those concerning responsible consumption and production patterns.
For researchers considering this compound, proper material handling procedures should be observed despite its favorable safety profile. Standard laboratory PPE including gloves and safety glasses is recommended when working with the powder form. Storage in amber glass containers under inert atmosphere helps maintain stability for extended periods, especially important for long-term research projects.
The scientific literature documents over 120 peer-reviewed studies referencing CAS 27330-35-4 since 2015, demonstrating sustained academic interest. Key research clusters focus on its application in metal-organic frameworks, photocatalysis, and bioconjugation chemistry. These diverse applications underscore the compound's adaptability across multiple chemistry subdisciplines.
In conclusion, Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4) represents a strategically important chemical building block with expanding applications in life sciences and material innovation. Its balanced reactivity profile, environmental compatibility, and structural versatility ensure continued relevance in cutting-edge chemical research and industrial applications. As synthetic methodologies advance, this compound will likely play an increasingly prominent role in developing solutions for global health and agricultural challenges.
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